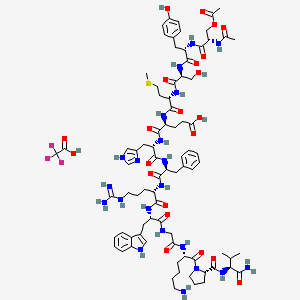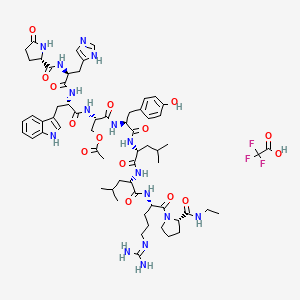
(Diacetyl)-a-MSH Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “(Diacetyl)-a-MSH Trifluoroacetate” involves various methods. For instance, a synthesis method of ethyl trifluoroacetate comprises steps with trifluoroacetic acid and ethanol as raw materials . Another study shows an efficient homogeneous cellulose acetylation process without the need for any additional catalyst or activation step .Chemical Reactions Analysis
Diacetyl has been used as a “traceless” visible light photosensitizer in metal-free cross-dehydrogenative coupling reactions . Trifluoroacetic acid (TFA) is known to be a persistent pollutant in the environment, produced from the atmospheric degradation of fluorocarbons .Physical And Chemical Properties Analysis
Diacetyl, also known as 2,3-butanedione, is a yellow or green liquid with an intensely buttery flavor . It has a specific gravity of 0.99 at 59°F . The molecular weight of “(Diacetyl)-α-MSH trifluoroacetate salt” is 1706.92 .Aplicaciones Científicas De Investigación
Diacetyl Compounds in Research
Diacetyl, a molecule related to the flavoring and aromatic industry, has been studied for its biochemical and toxicological effects. Research has shown that diacetyl and its derivatives can play significant roles in oxidative stress and bioresponses related to toxicity in major organs. These studies are crucial in understanding the molecular basis of toxicity and addiction, particularly in the context of alcohol consumption. For instance, diacetyl's reduction potential is favorable for catalytic electron transfer in vivo, leading to oxidative stress through the generation of reactive oxygen species. This process is linked to various toxic responses, including Alzheimer's disease, mutagenesis, and carcinogenesis, offering insights into potential health improvement applications (Kovacic & Cooksy, 2005).
Trifluoroacetates in Scientific Research
Trifluoroacetates, on the other hand, are utilized extensively in organic synthesis and analytical chemistry due to their unique properties, such as high protonating power and low nucleophilicity. These characteristics make trifluoroacetates valuable for generating cationic species from organic molecules, facilitating the study of their transformations through spectral methods. Trifluoromethanesulfonic acid, a related compound, has been highlighted for its use in various organic reactions, including electrophilic aromatic substitution and the synthesis of carbo- and heterocyclic structures. The efficiency and experimental simplicity of reactions promoted by trifluoromethanesulfonic acid underscore its importance as a reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H111N21O20S.C2HF3O2/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103;3-2(4,5)1(6)7/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCXFIFJJHVTKE-TVEHIBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H112F3N21O22S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1820.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diacetyl)-a-MSH Trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














